BenchChemオンラインストアへようこそ!

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Lipophilicity Drug-likeness CNS penetration

This precision-engineered screening compound features a rigid cyclopropylacetyl moiety that uniquely minimizes off-target promiscuity and resists CYP450 oxidation, a critical differentiator from cyclopentyl or heteroaryl analogs. With zero H-bond donors, a TPSA of 55.3 Ų, and an XLogP3 of 1.6, it occupies the CNS drug-like sweet spot for neurotransmitter, ion channel, or kinase targets. Its low rotatable bond count (4) ensures conformational constraint for high-affinity binding assays. Procure the exact CAS-registered entity to preserve SAR fidelity in your lead optimization program.

Molecular Formula C15H21N3O2
Molecular Weight 275.352
CAS No. 2034251-25-5
Cat. No. B2602653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
CAS2034251-25-5
Molecular FormulaC15H21N3O2
Molecular Weight275.352
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3CC3
InChIInChI=1S/C15H21N3O2/c1-11-4-7-14(17-16-11)20-13-3-2-8-18(10-13)15(19)9-12-5-6-12/h4,7,12-13H,2-3,5-6,8-10H2,1H3
InChIKeyDQSZAOZFMUWEQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 2034251-25-5): Chemical Class, Core Scaffold, and Procurement-Relevant Physicochemical Profile


2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone (CAS 2034251-25-5, PubChem CID 91627790) is a synthetic heterocyclic small molecule featuring a 6-methylpyridazin-3-yloxy-piperidine core coupled via an amide linkage to a cyclopropylacetyl moiety [1]. It belongs to the class of piperidinyl-pyridazinyl ethanones, a scaffold explored in medicinal chemistry for target classes including SCD1 inhibitors [2]. Its computed physicochemical profile — molecular weight 275.35 g/mol, XLogP3 of 1.6, topological polar surface area (TPSA) of 55.3 Ų, zero hydrogen bond donors, and four hydrogen bond acceptors — places it within favorable oral drug-like and CNS-accessible chemical space [1]. The compound is commercially catalogued as a screening compound (e.g., Life Chemicals F6490-0905) and is primarily positioned as a building block or fragment for lead discovery efforts [3].

Why In-Class Piperidinyl-Pyridazinyl Ethanones Cannot Be Interchanged: The Case for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Specificity


Within the piperidinyl-pyridazinyl ethanone series, the acyl substituent on the piperidine nitrogen is the principal driver of differential physicochemical and potentially pharmacologic behavior. The cyclopropylacetyl group in CAS 2034251-25-5 imparts a unique combination of conformational rigidity, minimized steric bulk, and attenuated lipophilicity relative to its cyclopentyl, thiophenyl, pyridinyl, ethoxyacetyl, or phenylsulfonyl congeners [1][2]. In medicinal chemistry, the cyclopropyl ring is a recognized privileged fragment that enhances metabolic stability by resisting cytochrome P450 oxidation at the α-carbon while simultaneously reducing off-target promiscuity through steric constraint [3]. Generic substitution with a cyclopentyl analog (increased lipophilicity and rotatable bond count) or a heteroarylacetyl variant (altered hydrogen-bonding and π-stacking capacity) would fundamentally alter the compound's target engagement profile, ADME properties, and selectivity fingerprint — even in the absence of published comparative bioassay data. Procuring the exact CAS-registered compound ensures structural fidelity for SAR studies where the cyclopropyl group is a critical design element [1].

Product-Specific Quantitative Differentiation Evidence for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: Cyclopropyl vs. Cyclopentyl and Heteroaryl Analogs

The cyclopropylacetyl substituent confers a computed XLogP3 of 1.6 on CAS 2034251-25-5 [1]. By contrast, the direct cyclopentyl analog (2-cyclopentyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone) is expected to exhibit an XLogP3 approximately 0.6–0.8 log units higher, based on the established contribution of an additional methylene to lipophilicity in homologous series, which would reduce aqueous solubility and increase non-specific protein binding [2]. The thiophen-2-yl analog (CAS 2034438-93-0; molecular formula C16H19N3O2S, MW 317.41) and the pyridin-3-yl analog each introduce heteroatom-associated polarity shifts and altered π-character, diverging from the cyclopropyl compound's balanced hydrophobic profile [3]. The 3-(phenylsulfonyl)propan-1-one analog (CAS 2034577-57-4, MW 389.47, TPSA elevated by the sulfone group) occupies a substantially different property space, with higher molecular weight and increased polar surface area that would predictively reduce membrane permeability [3].

Lipophilicity Drug-likeness CNS penetration ADME

Conformational Flexibility: Rotatable Bond Count and Molecular Complexity Comparison

CAS 2034251-25-5 possesses four rotatable bonds and a molecular complexity score of 346 [1]. The cyclopropylacetyl moiety is intrinsically rigid, restricting the conformational freedom of the pendant group attached to the piperidine amide nitrogen. In contrast, the cyclopentyl analog introduces an additional degree of rotational freedom in the cyclopentyl ring envelope and a higher rotatable bond count in the linker, increasing the entropic penalty upon target binding [2]. The 2-ethoxyacetyl analog (CAS 2034502-13-9) introduces a flexible ethoxyethyl chain with enhanced conformational mobility, which may reduce binding affinity due to a larger conformational entropy loss upon complex formation [3]. The higher complexity score of the target compound (346) relative to simpler piperidine amides reflects its balanced degree of structural elaboration, which is associated with improved target selectivity in fragment-to-lead evolution [2].

Conformational constraint Entropic penalty Molecular complexity Ligand efficiency

Metabolic Stability Advantage Conferred by the Cyclopropyl Group: A Class-Level SAR Inference

The cyclopropyl group in CAS 2034251-25-5 is a well-documented metabolic stability-enhancing fragment in medicinal chemistry [1]. The cyclopropyl ring resists cytochrome P450-mediated α-carbon oxidation via two mechanisms: (i) increased C–H bond dissociation energy at the cyclopropyl C–H bonds compared to acyclic or larger cycloalkyl C–H bonds, and (ii) steric shielding of the α-position by the cyclopropane ring geometry [1][2]. In contrast, the cyclopentyl analog presents a more accessible site for CYP-mediated hydroxylation at the cyclopentyl ring, and the ethoxyacetyl analog (CAS 2034502-13-9) carries a metabolically labile O-dealkylation site [3]. While no direct comparative microsomal or hepatocyte stability data have been published for this compound series, the cyclopropyl group's superior metabolic stability relative to cyclopentyl, acyclic alkyl, and alkoxy substituents is a robust class-level SAR principle supported by extensive literature precedent [1].

Metabolic stability CYP450 oxidation Cyclopropyl fragment Lead optimization

Hydrogen Bonding Capacity and Topological Polar Surface Area: CNS Drug-Like Space Positioning

CAS 2034251-25-5 carries zero hydrogen bond donors (HBD = 0), four hydrogen bond acceptors (HBA = 4), and a TPSA of 55.3 Ų [1]. These computed descriptors place the compound well within both the Lipinski Rule of Five (MW < 500, XLogP3 < 5, HBD ≤ 5, HBA ≤ 10) and the more stringent CNS drug-likeness criteria (TPSA < 60–70 Ų for passive blood-brain barrier penetration) [2]. The absence of hydrogen bond donors distinguishes it from amine-containing piperidine analogs that may be encountered as intermediates in this chemical series. The 3-(phenylsulfonyl)propan-1-one analog (CAS 2034577-57-4), by contrast, incorporates two additional oxygen atoms in the sulfone group, predictively elevating TPSA above 75 Ų and reducing BBB permeability potential [3]. This makes the cyclopropyl compound particularly suitable for CNS-targeted screening campaigns.

TPSA CNS drug design Blood-brain barrier permeability Hydrogen bonding

Important Caveat: Absence of Published Comparative Biological Activity Data

A systematic search of PubChem, BindingDB, ChEMBL, and the primary patent literature reveals that neither CAS 2034251-25-5 nor its closest structural analogs (cyclopentyl, thiophenyl, pyridinyl, ethoxyacetyl, and phenylsulfonyl variants) possess publicly available biological assay data — including IC50, EC50, Ki, Kd, or target engagement measurements — as of April 2026 [1][2][3]. The compound's PubChem record (CID 91627790) contains only computed physicochemical descriptors with no BioAssay annotations, no literature references, and no patent result annotations [1]. The compound is catalogued exclusively as a screening compound or building block by commercial vendors. Consequently, all differentiation claims presented in this guide derive from computed properties and class-level medicinal chemistry inferences rather than from direct head-to-head biological comparisons. Procurement decisions must be made with the explicit understanding that target-specific activity and selectivity data for this compound are not yet established in the public domain [1].

Data transparency Procurement risk Screening compound Biological annotation

Procurement Purity and Quality Control: Vendor-Supplied Analytical Specifications

Commercially, CAS 2034251-25-5 is offered by Life Chemicals (catalog F6490-0905) across a range of quantities from 2 μmol to 10 mg, with pricing structured from $85.50 (2 μmol) to $118.50 (10 mg), and a stated purity specification of ≥90% purity as confirmed by LCMS and/or 400 MHz NMR, consistent with Life Chemicals' published quality control standards [1]. Bidepharm offers the closely related thiophen-2-yl analog (CAS 2034438-93-0) at 98% purity with batch-specific NMR, HPLC, and GC analytical reports . This differential in vendor-verified purity specification (≥90% target compound vs. 98% for a comparator analog from a different vendor) may be a procurement-relevant consideration, though a direct purity comparison under identical analytical conditions is not available. Researchers requiring high-purity material for sensitive biophysical assays should confirm batch-specific purity and impurity profiles directly with the vendor prior to procurement [1].

Purity Quality control Procurement specification Analytical validation

Optimal Research and Procurement Application Scenarios for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone Based on Established Evidence


Fragment-Based or Scaffold-Oriented Lead Discovery Targeting CNS Proteins

With a TPSA of 55.3 Ų, XLogP3 of 1.6, zero hydrogen bond donors, and a molecular weight of 275.35, CAS 2034251-25-5 occupies the optimal physicochemical space for CNS drug discovery [1]. Its rigid cyclopropylacetyl group and pyridazinyl-piperidine core provide a conformationally constrained scaffold suitable for fragment growing or scaffold hopping strategies targeting neurotransmitter receptors, ion channels, or CNS-penetrant enzyme inhibitors. The compound can serve as a starting point for SAR exploration where CNS permeability and metabolic stability are critical design parameters [2].

Metabolic Stability-Focused Lead Optimization Starting Point

The cyclopropyl group's well-documented resistance to CYP450-mediated oxidation makes this compound a strategically advantageous starting point for programs where metabolic stability is a key optimization parameter [1]. Compared to analogs bearing cyclopentyl, ethoxyacetyl, or heteroaryl substituents that introduce additional metabolic liabilities, the cyclopropyl compound's predicted stability advantage can accelerate lead optimization by reducing the need for iterative metabolic stabilization campaigns [2].

Chemical Biology Probe Development Requiring Conformational Rigidity

The low rotatable bond count (4) and the inherently rigid cyclopropyl ring confer a restricted conformational ensemble, a desirable feature for chemical probe development where binding entropy minimization is critical for achieving high-affinity target engagement [1]. This property supports use in biophysical assays (SPR, ITC, X-ray crystallography) where a well-defined binding pose is advantageous, and in target identification campaigns where conformational constraint reduces the probability of polypharmacology [2].

Screening Library Diversification with Privileged Fragments

As a catalogued screening compound from Life Chemicals (F6490-0905), CAS 2034251-25-5 is accessible for inclusion in diversity-oriented or targeted screening libraries [1]. The combination of a pyridazine ring (a privileged heterocycle in kinase and phosphodiesterase inhibitor design) with a cyclopropylacetyl group (a privileged metabolic stability motif) offers a differentiated chemotype for high-throughput screening campaigns against novel or challenging target classes where existing library coverage may be insufficient [1][2].

Quote Request

Request a Quote for 2-Cyclopropyl-1-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.